1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol
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Overview
Description
1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a 2,5-dimethylphenoxy group. This compound is notable for its unique structure, which combines the properties of both cyclopentane and phenol derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol typically involves the reaction of 2,5-dimethylphenol with cyclopentylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the cyclopentylmethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((2,5-Dimethylphenoxy)methyl)cyclopentane: Lacks the hydroxyl group, resulting in different chemical reactivity.
2,5-Dimethylphenol: Lacks the cyclopentane ring, leading to different physical and chemical properties.
Cyclopentan-1-ol: Lacks the phenoxy group, resulting in different biological activity.
Uniqueness
1-((2,5-Dimethylphenoxy)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and a phenoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenoxy)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-11-5-6-12(2)13(9-11)16-10-14(15)7-3-4-8-14/h5-6,9,15H,3-4,7-8,10H2,1-2H3 |
InChI Key |
CIKGKWDSNPSMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2(CCCC2)O |
Origin of Product |
United States |
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